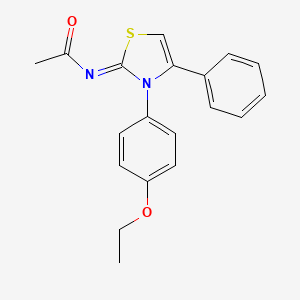

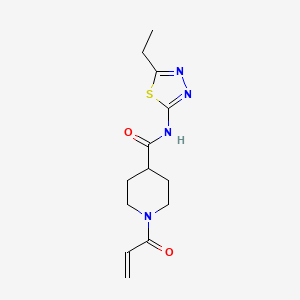

(Z)-N-(3-(4-ethoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

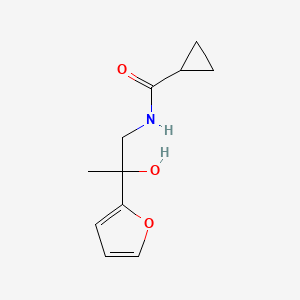

The compound is a thiazole derivative. Thiazoles are aromatic sulfur-nitrogen compounds that are found in a variety of biologically active substances .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also has phenyl groups attached to it, which could contribute to its physical and chemical properties .Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions. They can act as ligands in coordination chemistry, and can also undergo electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of the thiazole ring, the phenyl groups, and the ethoxy group would all contribute to its properties .Scientific Research Applications

Medicinal Chemistry Applications

Anti-Inflammatory Activity : A study focused on the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core, which includes compounds related to "(Z)-N-(3-(4-ethoxyphenyl)-4-phenylthiazol-2(3H)-ylidene)acetamide". These compounds demonstrated anti-exudative activity, indicating their potential as NSAIDs with lower toxicity levels (Golota et al., 2015).

Anticancer and Antileishmanial Agents : Zn(II) complexes derived from different aryl acetamides, including structures related to the query compound, have been synthesized and analyzed for their potential as enzyme inhibitors, anticancer, and antileishmanial agents. These complexes displayed significant activity, suggesting their utility in developing new therapeutic agents (Sultana et al., 2016).

Antimicrobial Activity : New N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their antibacterial activities against various bacterial strains. Some compounds showed promising results, indicating their potential as antibacterial agents (Lu et al., 2020).

Enzyme Inhibitory Activities

- Protein Tyrosine Phosphatase 1B Inhibitors : The synthesis and evaluation of 2-(4-methoxyphenyl)ethyl] acetamide derivatives for their PTP1B inhibitory activity were correlated with docking studies. These compounds showed promise as antidiabetic agents, highlighting the role of related structures in managing diabetes (Saxena et al., 2009).

Materials Science

- Crystal Structures : The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, contributing to the understanding of molecular arrangements and potential applications in materials science (Galushchinskiy et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[3-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-ylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-23-17-11-9-16(10-12-17)21-18(15-7-5-4-6-8-15)13-24-19(21)20-14(2)22/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQDQQKTXXVHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=CSC2=NC(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)

![(R)-1-((3AR,5S,6AR)-2,2-Dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethane-1,2-diol](/img/structure/B2964422.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2964426.png)